N-(3-((4-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide
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Overview
Description
N-(3-((4-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide typically involves multiple steps:
Protection of the Amino Group: The amino group of 3-chloro-4-fluorobenzamine is protected via acetylation to form N-(3-chloro-4-fluorophenyl)acetamide with an 89% yield.
Nitration Reaction: The protected intermediate undergoes nitration to yield N-(2-nitro-4-fluoro-5-chlorophenyl)acetamide with a 90% yield.
Formation of Quinoxaline Core: The quinoxaline core is formed through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds.
Final Coupling: The final step involves coupling the quinoxaline core with the protected intermediate and subsequent deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance yield, reduce waste, and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-((4-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
N-(3-((4-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-((4-fluorophenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Olaquindox: An antimicrobial quinoxaline derivative.
Echinomycin: An anticancer quinoxaline derivative.
Atinoleutin: A quinoxaline derivative with antiviral properties.
Properties
IUPAC Name |
N-[3-(4-fluoroanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3S/c1-29-16-10-12-17(13-11-16)30(27,28)26-21-20(23-15-8-6-14(22)7-9-15)24-18-4-2-3-5-19(18)25-21/h2-13H,1H3,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSYPMQFRYCMQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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